(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a furan ring (a five-membered aromatic ring containing oxygen), and a sulfone group (R-SO2-R’). These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic addition and elimination . For example, furan derivatives can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group, for example, is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack. The furan ring is aromatic and may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a cyano group could increase the compound’s polarity, affecting properties like solubility and boiling point .Scientific Research Applications
Organic Synthesis and Characterization
- Synthesis Techniques : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, demonstrates the application of specific synthesis techniques involving the reaction of lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride, highlighting methods for introducing cyano and furan functionalities in molecular frameworks (Johnson et al., 2006).
- Structural Analysis : The crystal structure and spectroscopic studies of related compounds, such as thioamide derivatives, reveal insights into the molecular configurations, bond distances, and angles, contributing to understanding the structural aspects of furan-containing cyano compounds (Prasanth et al., 2015).
Biological Interactions
- Microbial Biotransformation : The enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi is explored, resulting in the formation of (R)-2-cyano-3-(furan-2-yl) propanamide. This research underscores the potential of utilizing microbial enzymes for the stereoselective synthesis of complex organic molecules, providing insights into green chemistry applications (Jimenez et al., 2019).
Chemical Interactions and Properties
- N→π and O→π Interactions : Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates showcase the significance of rare N→π and O→π interactions. These studies contribute to the understanding of molecular interactions and the stabilization mechanisms in solid-state structures, which are essential for designing materials with desired properties (Zhang et al., 2011).
Computational Studies
- Molecular Mechanics and Quantum Mechanical Calculations : The synthesis and study of 1,5-phosphonium betaines from N-triflylpropiolamides, triphenylphosphane, and active methylene compounds demonstrate the use of computational methods to elucidate the structure and reaction mechanisms. These studies highlight the role of computational chemistry in understanding and predicting the behavior of complex organic molecules (Fiore et al., 2019).
properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(21,22)16-6-4-13(5-7-16)8-9-19-17(20)14(12-18)11-15-3-2-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRFDOKAGVRBS-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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